

Application Notes and Protocols for FA-PEG5-Mal in Live-Cell Imaging

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Compound of Interest

Compound Name: FA-PEG5-Mal

Cat. No.: B11931895

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These application notes provide a comprehensive guide to the use of Folic Acid-Polyethylene Glycol-Maleimide (**FA-PEG5-Mal**) for targeted live-cell imaging applications. This heterobifunctional linker is designed to selectively deliver fluorescent probes to cells overexpressing the folate receptor (FR), a well-established biomarker for various cancers.

Introduction

FA-PEG5-Mal is a versatile tool for live-cell imaging, enabling the specific labeling and visualization of FR-positive cells. The molecule consists of three key components:

- Folic Acid (FA): A high-affinity ligand for the folate receptor, facilitating targeted delivery to cancer cells that overexpress this receptor.^[1]
- Polyethylene Glycol (PEG5): A five-unit PEG linker that enhances water solubility, reduces non-specific binding, and provides a flexible spacer between the targeting moiety and the payload.
- Maleimide (Mal): A thiol-reactive group that allows for the covalent conjugation of fluorescent dyes or other molecules containing a free sulfhydryl group.

This targeted approach allows for high-contrast imaging of cancer cells, with minimal background signal from FR-negative cells. The process involves the conjugation of a thiol-

containing fluorescent probe to **FA-PEG5-Mal**, followed by incubation of the resulting conjugate with live cells for subsequent imaging.

Principle of Action

The utility of **FA-PEG5-Mal** in live-cell imaging is based on the principle of receptor-mediated endocytosis. FR-positive cells bind the folate moiety of the **FA-PEG5-Mal** conjugate with high affinity.[2] Upon binding, the receptor-ligand complex is internalized into the cell through endocytic vesicles.[3] This process concentrates the fluorescent probe inside the target cells, enabling their visualization by fluorescence microscopy.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of folate-PEG conjugates in cell-based assays.

Table 1: Folate Receptor Binding and Cellular Uptake

Parameter	Cell Line	Value	Reference
Folate Receptor Binding Affinity (Kd)	M109 (murine lung carcinoma)	~1 nM	[4]
Cellular Uptake Enhancement	HeLa & KB cells	~10-fold increase with folate conjugation	[5]
Intracellular Accumulation	HeLa cells	~100 nanoparticles per cell after 3h	

Table 2: Maleimide-Thiol Reaction Parameters

Parameter	Condition	Value	Reference
Optimal pH for Reaction	6.5 - 7.5		
Recommended Molar Ratio (Dye:Protein)	10:1 to 20:1		
Reaction Time	Room Temperature	2 hours	
Reaction Time	4°C	Overnight	

Experimental Protocols

This section provides detailed protocols for the preparation of a fluorescent **FA-PEG5-Mal** conjugate and its application in live-cell imaging.

Protocol 1: Conjugation of a Thiol-Containing Fluorescent Dye to FA-PEG5-Mal

This protocol describes the covalent attachment of a fluorescent probe with a free sulfhydryl group to the maleimide moiety of **FA-PEG5-Mal**.

Materials:

- **FA-PEG5-Mal**
- Thiol-containing fluorescent dye (e.g., a cysteine-modified fluorophore)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
- Reaction tubes, protected from light
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare **FA-PEG5-Mal** Stock Solution:
 - Allow the vial of **FA-PEG5-Mal** to warm to room temperature.
 - Prepare a 10 mM stock solution in anhydrous DMSO.
 - Vortex briefly to ensure complete dissolution.
- Prepare Fluorescent Dye Stock Solution:
 - Prepare a 10 mM stock solution of the thiol-containing fluorescent dye in anhydrous DMSO.
- Conjugation Reaction:
 - In a light-protected reaction tube, combine the **FA-PEG5-Mal** and the fluorescent dye in degassed PBS (pH 7.2-7.4) at a molar ratio of 1:1.5 (**FA-PEG5-Mal** : dye).
 - The final concentration of reactants should be in the range of 1-5 mM.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.
- Purification of the Conjugate:
 - Purify the fluorescent **FA-PEG5-Mal** conjugate from the unreacted dye and linker using size-exclusion chromatography or another suitable purification method.
 - Monitor the elution profile by measuring the absorbance at the respective wavelengths for the dye and folic acid.
- Characterization and Storage:
 - Characterize the purified conjugate using techniques such as UV-Vis spectroscopy and mass spectrometry to confirm successful conjugation.
 - Store the purified conjugate in a light-protected container at -20°C.

Protocol 2: Live-Cell Imaging of Folate Receptor-Positive Cells

This protocol outlines the procedure for labeling and imaging live FR-positive cells using the fluorescently-labeled **FA-PEG5-Mal** conjugate.

Materials:

- Fluorescent **FA-PEG5-Mal** conjugate (from Protocol 1)
- FR-positive cells (e.g., HeLa, KB) and FR-negative control cells (e.g., A549)
- Cell culture medium (folate-free medium is recommended for optimal results)
- Live-cell imaging buffer (e.g., HBSS)
- Glass-bottom dishes or chamber slides suitable for microscopy
- Fluorescence microscope with appropriate filter sets

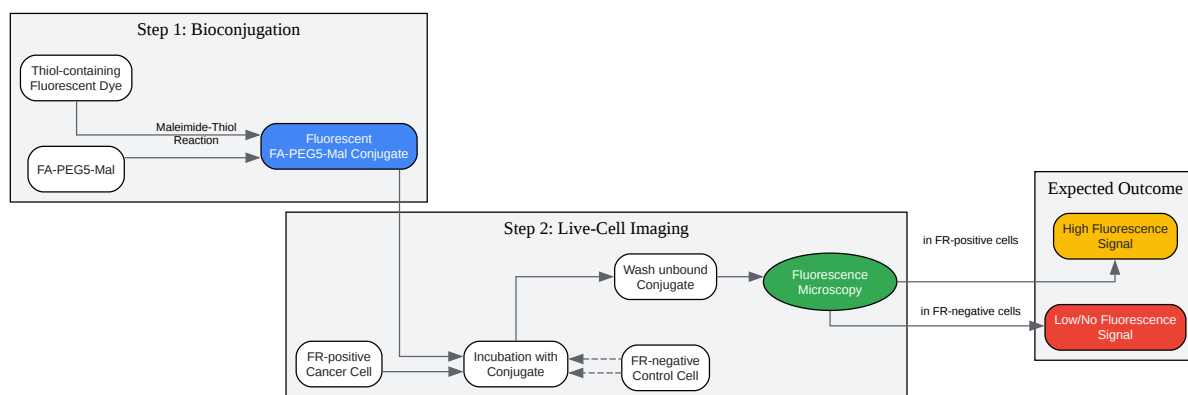
Procedure:

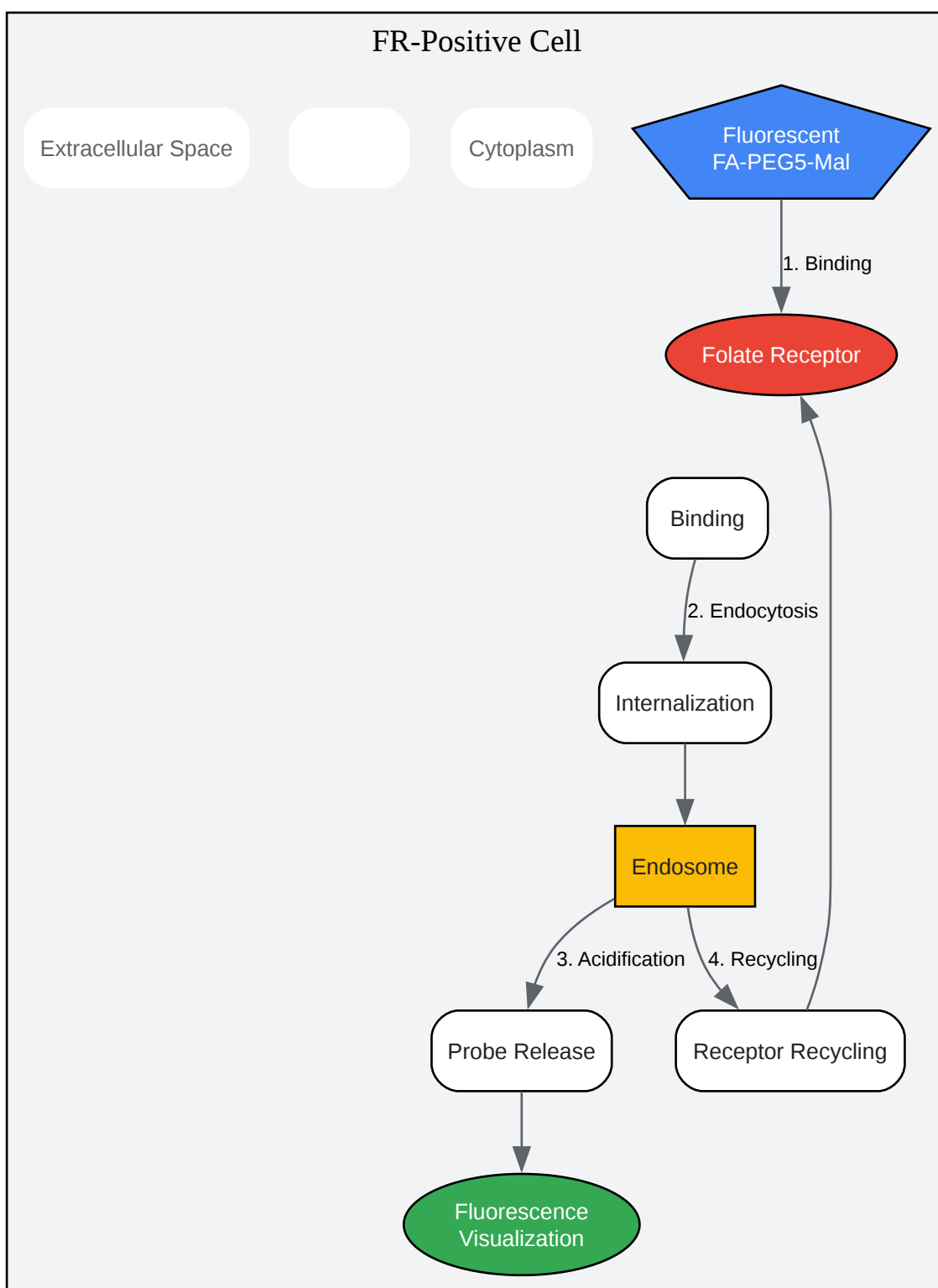
- Cell Culture:
 - Culture FR-positive and FR-negative cells in their respective growth media until they reach 70-80% confluency.
 - For optimal results, switch to a folate-free medium 24 hours prior to the experiment to maximize the availability of folate receptors on the cell surface.
- Cell Seeding:
 - Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
- Labeling of Live Cells:

- Prepare a working solution of the fluorescent **FA-PEG5-Mal** conjugate in pre-warmed, serum-free cell culture medium or live-cell imaging buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 μM is recommended.
- Wash the cells once with pre-warmed PBS.
- Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing:
 - Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound conjugate.
- Live-Cell Imaging:
 - Add fresh, pre-warmed live-cell imaging buffer to the cells.
 - Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
 - Acquire images of both FR-positive and FR-negative cells to demonstrate targeting specificity.
- Controls:
 - Negative Control: Image FR-negative cells stained with the fluorescent **FA-PEG5-Mal** conjugate to demonstrate the lack of non-specific binding.
 - Competition Assay: Pre-incubate FR-positive cells with an excess of free folic acid (e.g., 1 mM) for 30 minutes before adding the fluorescent **FA-PEG5-Mal** conjugate. This should significantly reduce the fluorescent signal, confirming receptor-mediated uptake.

Visualizations

Signaling Pathway and Experimental Workflow





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